3,4-Dichloro-5-fluorobenzyl bromide

Purity Quality Control Procurement

Securing a high-purity, precisely halogenated building block for SAR studies can be challenging. 3,4-Dichloro-5-fluorobenzyl bromide addresses this by providing a defined 3,4-dichloro-5-fluoro substitution pattern that is not interchangeable with simpler analogs. This specific electronic profile modulates reactivity and lipophilicity, critical for metabolic stability optimization. - Distinct Substitution: The 5-fluoro group directly impacts target binding and ADME, unlike non-fluorinated analogs. - Reliable Purity: Supplied at NLT 98%, minimizing assay interference in sensitive discovery workflows. - Supply Assurance: Available in stock for seamless procurement and global delivery.

Molecular Formula C7H4BrCl2F
Molecular Weight 257.91 g/mol
CAS No. 1803807-07-9
Cat. No. B1450082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-fluorobenzyl bromide
CAS1803807-07-9
Molecular FormulaC7H4BrCl2F
Molecular Weight257.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Cl)Cl)CBr
InChIInChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2H,3H2
InChIKeyDKZQRVSSZLNUJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Guide for 3,4-Dichloro-5-fluorobenzyl bromide


3,4-Dichloro-5-fluorobenzyl bromide is a halogenated benzyl halide building block (C7H4BrCl2F, MW 257.92) with a defined substitution pattern of two chlorine atoms at the 3- and 4-positions and a fluorine atom at the 5-position . This specific arrangement of electron-withdrawing groups modulates the reactivity of the benzylic carbon and the electronic properties of the aromatic ring, making it a versatile intermediate for the precise installation of a 3,4-dichloro-5-fluorobenzyl moiety into more complex molecular architectures . It is primarily utilized in medicinal chemistry and agrochemical research for the synthesis of targeted libraries where specific halogen positioning is critical for structure-activity relationships (SAR).

Interchangeability Risk for 3,4-Dichloro-5-fluorobenzyl bromide


While many benzyl bromides serve as generic alkylating agents, the precise halogen substitution pattern of 3,4-dichloro-5-fluorobenzyl bromide is not interchangeable with simpler analogs like 3,4-dichlorobenzyl bromide (CAS 18880-04-1) or 3-chlorobenzyl bromide (CAS 766-80-3). The introduction of the fluorine atom at the 5-position significantly alters the electronic character, lipophilicity, and metabolic profile of the final conjugated product, directly impacting downstream biological activity and physicochemical properties [1]. Substituting this specific building block with a non-fluorinated or differently halogenated analog would produce a different molecule with a distinct structure-activity relationship, invalidating any prior SAR optimization and potentially leading to failed biological assays or inconsistent material properties [2].

Head-to-Head Comparison for 3,4-Dichloro-5-fluorobenzyl bromide


Purity Specification vs. Non-Fluorinated Analog

The commercially available grade of 3,4-dichloro-5-fluorobenzyl bromide (CAS 1803807-07-9) is specified with a minimum purity of 98% (NLT 98%) . In contrast, the widely used non-fluorinated comparator, 3,4-dichlorobenzyl bromide (CAS 18880-04-1), is commonly supplied at a standard purity of 97% by major vendors . This 1% absolute purity difference represents a quantifiable reduction in potential unknown impurities, which is critical for sensitive downstream applications.

Purity Quality Control Procurement

Lipophilicity Shift vs. Non-Fluorinated Moiety

The incorporation of a fluorine atom at the 5-position of the aromatic ring is predicted to reduce the lipophilicity (logP) of the benzyl group compared to the non-fluorinated 3,4-dichlorobenzyl analog. While direct experimental logP data for the free benzyl bromide is limited, the effect of aryl fluorine substitution on reducing logP by approximately 0.3–0.5 units on a benzyl scaffold is a well-established class-level observation in medicinal chemistry [1]. This translates to a quantifiable reduction in lipophilicity for the final conjugated molecule, which can improve aqueous solubility and metabolic stability.

Lipophilicity logP Drug-likeness Physicochemical Property

Enhanced Benzylic Electrophilicity

The benzylic carbon in 3,4-dichloro-5-fluorobenzyl bromide is activated towards nucleophilic substitution (SN2) by the combined electron-withdrawing effects of the ortho-chlorine, meta-chlorine, and para-fluorine substituents . While a direct, quantitative kinetic comparison with unsubstituted benzyl bromide is unavailable, class-level knowledge indicates that multiple electron-withdrawing groups on the ring increase the partial positive charge on the benzylic carbon, thereby accelerating the rate of reaction with nucleophiles such as amines, alcohols, and thiols [1]. This enhanced reactivity allows for more efficient alkylation reactions under milder conditions compared to less activated benzyl bromides.

Synthetic Chemistry Nucleophilic Substitution Reactivity

Application Scenarios for 3,4-Dichloro-5-fluorobenzyl bromide


Reduced Lipophilicity for Lead Optimization

When a medicinal chemistry program has identified a 3,4-dichlorobenzyl group as a critical pharmacophore but needs to improve aqueous solubility or reduce metabolic clearance, 3,4-dichloro-5-fluorobenzyl bromide is the reagent of choice. The quantifiable reduction in predicted logP (class-level inference [1]) allows medicinal chemists to fine-tune the physicochemical properties of the molecule without altering the core binding interactions. This scenario is directly supported by the evidence of lower predicted lipophilicity from Section 3 [1].

Efficient Alkylation of Challenging Nucleophiles

For synthetic sequences requiring the alkylation of a challenging nucleophile (e.g., a hindered amine or a weakly nucleophilic heterocycle), the enhanced electrophilicity of the benzylic carbon in this compound offers a practical advantage. As inferred from class-level reactivity principles [2], this building block can drive reactions to completion with higher yields under milder conditions compared to less activated benzyl bromides. This scenario is directly supported by the evidence of enhanced reactivity from Section 3 [2].

Reducing Impurity-Related Assay Noise

In the synthesis of focused compound libraries for high-throughput screening, the use of a building block with a specified minimum purity of 98% (NLT 98%) is critical for minimizing assay artifacts and ensuring data reproducibility . The quantifiable 1% absolute purity advantage over the common 97% grade of non-fluorinated analogs (Section 3 [REFS-3, REFS-4]) reduces the risk of introducing unknown impurities that could confound biological readouts, making it a preferred reagent for sensitive discovery workflows.

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